molecular formula C16H21N3O8S B1196265 cephalosporin C CAS No. 61-24-5

cephalosporin C

Cat. No.: B1196265
CAS No.: 61-24-5
M. Wt: 415.4 g/mol
InChI Key: HOKIDJSKDBPKTQ-GLXFQSAKSA-N
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Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKIDJSKDBPKTQ-GLXFQSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Cephalosporin C [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90960427
Record name Cephalosporin C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-24-5, 11111-12-9, 39879-21-5
Record name Cephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephalosporin C [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cephalosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALOSPORIN C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cephalosporin C exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall formation, ultimately leading to bacterial cell death.

Q2: Does this compound's interaction with PBPs differ from other cephalosporins?

A2: While this compound shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.

Q3: Are there any downstream effects on bacterial cells after this compound treatment?

A3: Inhibition of PBPs by this compound triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H21N3O8S, and its molecular weight is 415.43 g/mol.

Q5: Are there specific spectroscopic data available to identify this compound?

A5: Yes, this compound exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].

Q6: How stable is this compound in aqueous solutions?

A6: this compound can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylthis compound.

Q7: Are there specific conditions or substances that can affect the stability of this compound?

A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of this compound to a different derivative, this compound(x) [, ]. Additionally, the presence of enzymes like this compound acetyl esterase can also impact its stability [].

Q8: Are there any known enzymatic reactions involving this compound as a substrate?

A8: Yes, this compound acts as a substrate for enzymes like this compound acylase [, , ]. This enzyme catalyzes the hydrolysis of this compound to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.

Q9: Can you elaborate on the catalytic mechanism of this compound acylase and its significance?

A9: this compound acylase is a heterodimeric enzyme that cleaves the side chain of this compound [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.

Q10: Have computational methods been employed to study this compound and its derivatives?

A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of this compound acylase with its substrate, this compound [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.

Q11: How do structural modifications of this compound affect its activity?

A11: Modifications to the this compound structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.

Q12: Can you provide specific examples of how side-chain modifications alter this compound activity?

A12: Replacing the D-α-aminoadipyl side chain of this compound with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].

Q13: What are the challenges associated with the formulation of this compound?

A13: this compound's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.

Q14: Are there any alternative formulation strategies being explored to improve this compound stability?

A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect this compound from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.

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